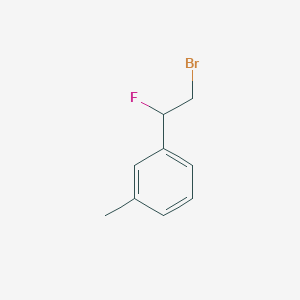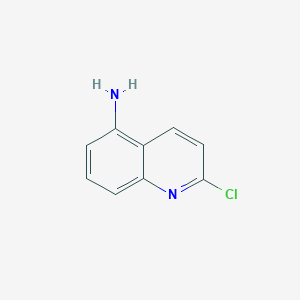
2-Chloroquinolin-5-amine
Descripción general
Descripción
2-Chloroquinolin-5-amine is a chemical compound belonging to the quinoline class of organic compounds . It contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of 2-Chloroquinolin-5-amine and its derivatives has been discussed in several papers . For instance, a series of secondary amines containing 2-chloroquinoline as a lipophilic domain have been synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics by nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 2-Chloroquinolin-5-amine includes 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridine . The molecular weight of this compound is 178.62 g/mol .Chemical Reactions Analysis
The chemistry of 2-Chloroquinolin-5-amine and related analogs has been highlighted in recent research data . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
2-Chloroquinolin-5-amine is a powder with a melting point of 110-111°C .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Ring Systems
2-Chloroquinolin-5-amine plays a crucial role in the synthesis of quinoline ring systems. It is used in reactions to construct fused or binary quinoline-cord heterocyclic systems .
Biological and Pharmaceutical Applications
Compounds incorporating the quinoline ring system, such as 2-Chloroquinolin-5-amine, have exhibited various biological and pharmaceutical activities . These include:
Anti-Tuberculosis Activity: Quinoline-based compounds have shown potential as anti-tuberculosis agents .
Anti-Plasmodial Activity: These compounds have also been used in the treatment of malaria due to their anti-plasmodial properties .
Anti-Bacterial and Anti-Fungal Activities: Quinoline-based compounds have demonstrated both anti-bacterial and anti-fungal properties .
Anti-Inflammatory and Anti-Hypertensive Activities: They have been used for their anti-inflammatory and anti-hypertensive effects .
Antioxidant Activities: These compounds have also shown antioxidant activities .
Inhibitory Activities
Quinolines have been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .
Industrial and Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Drug Discovery
It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis of Biologically Active Quinoline and its Analogues
A series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine with different biological activities were designed and synthesized through the cyclization of semicarbazone .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloroquinolin-5-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
2-Chloroquinolin-5-amine interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity. The molecular docking studies have revealed a lesser binding energy with 2-Chloroquinolin-5-amine, indicating a strong interaction with the target proteins .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 2-Chloroquinolin-5-amine . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By interacting with this pathway, 2-Chloroquinolin-5-amine can influence these cellular processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloroquinolin-5-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its effects.
Result of Action
The molecular and cellular effects of 2-Chloroquinolin-5-amine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of 29.4 μM against a non-small cell lung cancer cell line, A549 .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYURTHPFIWJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinolin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)
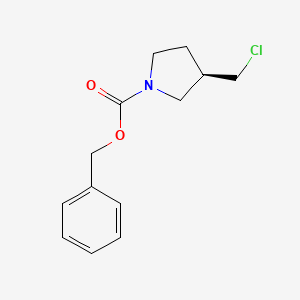
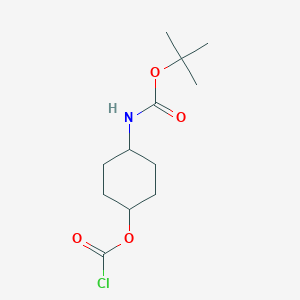
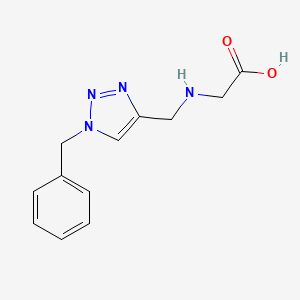
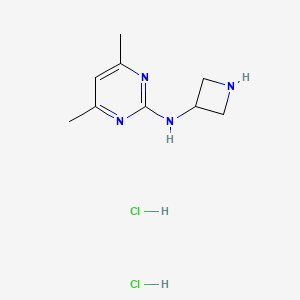
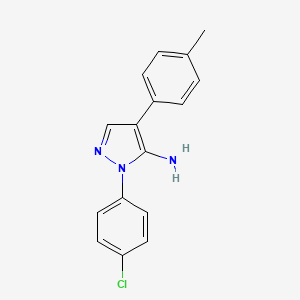
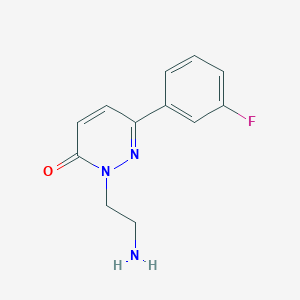


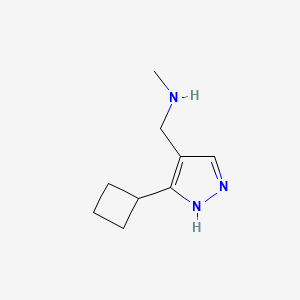
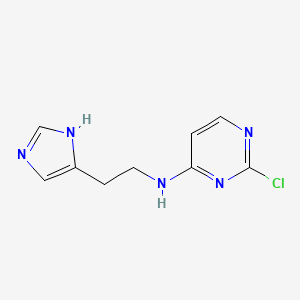
![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)
![2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B1488146.png)
